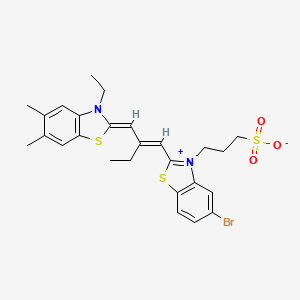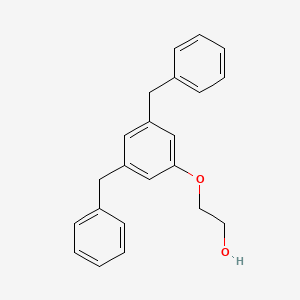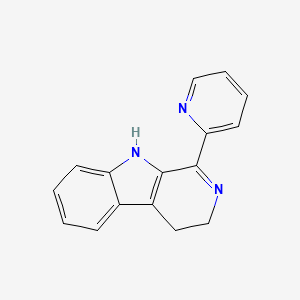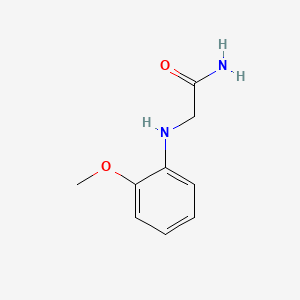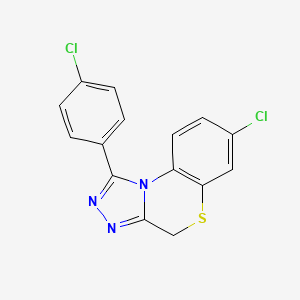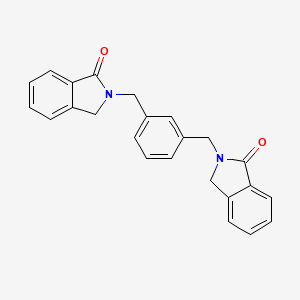
3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a pyridinecarboxamide moiety and a triazine ring substituted with dichlorophenyl and piperidinyl groups, contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction of a triazine derivative with a suitable amine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine (TEA) or potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenated solvents like chloroform (CHCl3) or DCM, bases like TEA or K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a pharmaceutical agent. Its structural features may confer specific biological activities, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
In the industrial sector, the compound may be used as an intermediate in the production of agrochemicals, dyes, or polymers. Its chemical stability and reactivity make it suitable for various applications in manufacturing processes.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Pyridinecarboxamide derivatives: Compounds with similar pyridinecarboxamide structures but different substituents.
Triazine derivatives: Compounds with a triazine ring and various substituents, such as melamine or cyanuric acid.
Dichlorophenyl derivatives: Compounds with dichlorophenyl groups, such as dichlorophenylurea or dichlorophenylmethane.
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- lies in its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its structural features allow for versatile chemical modifications, enabling the creation of a wide range of derivatives with tailored properties.
属性
CAS 编号 |
85633-16-5 |
|---|---|
分子式 |
C20H18Cl2N6O |
分子量 |
429.3 g/mol |
IUPAC 名称 |
N-[4-(2,5-dichlorophenyl)-6-piperidin-1-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N6O/c21-14-6-7-16(22)15(11-14)17-24-19(26-18(29)13-5-4-8-23-12-13)27-20(25-17)28-9-2-1-3-10-28/h4-8,11-12H,1-3,9-10H2,(H,24,25,26,27,29) |
InChI 键 |
AGLXWDGNTVLAMZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=C(C=CC(=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









